(2-Azido-1,1-difluoroethyl)benzene
Overview
Description
(2-Azido-1,1-difluoroethyl)benzene: is an organic compound with the molecular formula C8H7F2N3 It is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to an ethyl group, which is further connected to a benzene ring
Mechanism of Action
Target of Action
The primary targets of (2-Azido-1,1-difluoroethyl)benzene are heteroatom nucleophiles, such as thiol, amine, and alcohol . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the compound’s interaction.
Mode of Action
This compound interacts with its targets through a process known as electrophilic 2,2-difluoroethylation . This involves the formation of a hypervalent iodine intermediate, which is critical for the reaction to proceed efficiently . The compound reacts with the nucleophiles, leading to changes in their chemical structure and function.
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. For instance, azides are known to participate in a variety of reactions, including reduction, bromination, and nitrile formation . These reactions can lead to the formation of new compounds, altering the downstream effects of the pathways involved.
Pharmacokinetics
The compound’s molecular weight of 18316 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The action of this compound results in the formation of various new compounds. For example, azides can be reduced to tin-substituted amines, which can then be converted into either the corresponding amine or an amine derivative . These new compounds can have different molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance the chemoselectivity of the compound’s reactions . Additionally, factors such as temperature, pH, and solvent can also affect the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Azido-1,1-difluoroethyl)benzene typically involves the introduction of the azido group to a difluoroethylbenzene precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group (such as a halide) on the difluoroethylbenzene is replaced by the azido group using sodium azide (NaN3) as the azide source. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under mild heating conditions to facilitate the substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as distillation or recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (2-Azido-1,1-difluoroethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles, a type of heterocyclic compound.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cycloaddition: Alkynes or alkenes in the presence of a copper catalyst (Cu(I)) for the Huisgen cycloaddition reaction.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Chemistry: (2-Azido-1,1-difluoroethyl)benzene is used as a building block in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions. These triazoles are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s ability to form triazoles makes it useful in bioconjugation techniques, where it can be used to label biomolecules for imaging or therapeutic purposes. Triazoles derived from this compound have shown potential in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.
Comparison with Similar Compounds
(2-Azidoethyl)benzene: Similar structure but lacks the difluoro substitution.
(2-Azido-1,1-difluoroethyl)benzene: Contains an azido group and difluoroethyl group attached to a benzene ring.
Uniqueness: this compound is unique due to the presence of both the azido group and the difluoroethyl group. The difluoro substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The combination of these functional groups allows for diverse chemical transformations and applications that are not possible with simpler azido or difluoro compounds.
Properties
IUPAC Name |
(2-azido-1,1-difluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N3/c9-8(10,6-12-13-11)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFILYREJZMIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN=[N+]=[N-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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